molecular formula C27H25FN6O5S B2827869 N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 391943-21-8

N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2827869
CAS No.: 391943-21-8
M. Wt: 564.59
InChI Key: ZYUAGSUXLLNBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a 1,2,4-triazole derivative with a structurally complex architecture. Its core consists of a 1,2,4-triazole ring substituted at position 4 with a 4-fluorophenyl group and at position 5 with a sulfanyl-linked carbamoyl methyl group derived from 4-ethoxyphenyl. A 2-methyl-3-nitrobenzamide moiety is attached via a methylene group at position 3 of the triazole (Fig. 1). Such triazole derivatives are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to mimic bioisosteric motifs in drug design .

Properties

IUPAC Name

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6O5S/c1-3-39-21-13-9-19(10-14-21)30-25(35)16-40-27-32-31-24(33(27)20-11-7-18(28)8-12-20)15-29-26(36)22-5-4-6-23(17(22)2)34(37)38/h4-14H,3,15-16H2,1-2H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUAGSUXLLNBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves multiple steps. The key steps include the formation of the triazole ring, the introduction of the fluorophenyl group, and the attachment of the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H25N5O5S
  • Molecular Weight : 507.5615 g/mol
  • CAS Number : 392684-89-8

The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The presence of the ethoxy and nitro groups further enhances its potential as a bioactive molecule.

Antifungal Properties

Research indicates that compounds with triazole moieties exhibit antifungal activity by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have demonstrated that N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide shows promise against various fungal strains, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. Triazole derivatives are known to exhibit cytotoxic effects against different cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Toxicological Profile

Understanding the toxicological profile is essential for evaluating the safety of any new drug candidate. Current studies indicate that while this compound exhibits promising therapeutic effects, further research is needed to assess its long-term safety and potential side effects in vivo .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vitro Studies : Laboratory tests have shown that the compound effectively inhibits the growth of specific fungal strains at low concentrations.
  • Animal Models : Preliminary animal studies suggest that treatment with this compound leads to reduced tumor size in xenograft models.
  • Clinical Implications : While clinical trials are yet to be conducted, the existing data supports further exploration into its use as both an antifungal and anticancer agent.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group may play a role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives

Compound ID / Source Core Substituents (Position) Functional Groups / Key Features Biological Activity (Reported)
Target Compound - 4-(4-Fluorophenyl)
- 5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)
- 3-(2-methyl-3-nitrobenzamide)
Nitro (electron-withdrawing), ethoxy (solubility), fluorophenyl (bioactivity) Not explicitly reported in evidence
Compound 36 () - 4-(1H-1,2,4-Triazol-1-yl)benzylthio
- Nicotinamide backbone
Pyridinyl, triazole, sulfanyl Anticancer (inferred from similar derivatives)
KA1-KA15 () - 5-(Pyridin-4-yl)
- 4-[(Substituted aryl carbamoyl)methyl]
Varied electron-withdrawing/donating substituents (e.g., Cl, NO₂) on aryl rings Antimicrobial, antioxidant, anti-inflammatory
Compound () - 4-Cyclopropyl
- 5-((3-fluorobenzyl)sulfonyl)
Sulfonyl (enhanced polarity), fluorobenzyl Antifungal (IC₅₀: 12–25 µg/mL)
Compound () - 4-Allyl
- 5-[(4-Fluorobenzyl)sulfanyl]
Allyl (flexibility), fluorobenzyl Not reported
Key Observations:

Electron-Withdrawing Groups : The nitro group in the target compound distinguishes it from analogues with methyl or sulfonyl groups (e.g., ). Nitro groups may enhance redox activity or hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , which is a common motif in many bioactive compounds.
  • Ethoxy and fluorophenyl substituents , which may enhance its pharmacological properties.
  • A sulfanyl group , which can contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole derivatives have been shown to inhibit fungal pathogens effectively. The presence of the triazole ring in our compound suggests potential antifungal activity similar to established triazole antifungals like fluconazole and itraconazole .
  • Antibacterial Activity : The compound's structure may allow it to target bacterial enzymes or receptors. Studies on related triazole compounds have demonstrated potent activity against various bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Anticancer Potential

1,2,4-Triazoles have been identified as promising anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under consideration may exert similar effects by:

  • Interacting with cellular signaling pathways.
  • Inhibiting key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can mitigate inflammatory responses. This property could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for microbial survival or cancer cell growth.
  • Receptor Modulation : It could potentially bind to various receptors involved in inflammation or cancer progression.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle regulation in cancer cells.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Study on Antifungal Activity : A series of triazole compounds were evaluated for their effectiveness against Candida species. The results indicated that modifications in the phenyl groups significantly influenced antifungal potency (MIC values ranging from 0.046–3.11 μM) .
  • Antibacterial Screening : Triazole hybrids were tested against a panel of bacterial strains, with some exhibiting MIC values lower than traditional antibiotics like vancomycin .
  • Anticancer Research : Recent investigations into triazole-based compounds revealed their potential in inhibiting tumor growth in various cancer models, demonstrating significant reductions in tumor size compared to controls .

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for this compound?

Answer:
The synthesis involves multi-step reactions, typically including:

  • Step 1: Formation of the triazole core via cyclization reactions under controlled temperatures (60–80°C) in solvents like ethanol or dimethylformamide (DMF) .
  • Step 2: Introduction of the sulfanyl group using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carbamoyl intermediates .
  • Step 3: Functionalization of the triazole ring with fluorophenyl and nitrobenzamide groups under reflux conditions (24–48 hours) .
    Key Conditions: Solvent choice (DMF enhances solubility), temperature control (±2°C), and stoichiometric precision to minimize side products.

Basic: What structural features dominate its reactivity and biological activity?

Answer:
The compound’s key structural motifs include:

  • Triazole ring : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .
  • 4-Fluorophenyl group : Increases lipophilicity and membrane permeability .
  • Nitrobenzamide moiety : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., HDACs) .
    These features are validated via NMR and IR spectroscopy, with nitro group stretching observed at ~1520 cm⁻¹ .

Advanced: How can density functional theory (DFT) optimize its electronic structure modeling?

Answer:
DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in predicting:

  • Electron distribution : Localization on the nitro and triazole groups, influencing redox potential .
  • Reactivity indices : Fukui functions identify nucleophilic sites (e.g., sulfur in sulfanyl group) .
    Methodology: Basis sets like 6-311+G(d,p) and solvent effects (PCM model) are critical for simulating physiological conditions .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer: Contradictions often arise from:

  • Assay conditions : Varying pH (e.g., HDAC inhibition assays at pH 7.4 vs. 6.5) alter protonation states of the nitro group .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability in cell-based assays .
    Validation: Cross-reference IC₅₀ values with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What molecular docking strategies elucidate its mechanism of action?

Answer:

  • Target selection : Prioritize HDAC isoforms (e.g., HDAC6) based on structural homology with similar triazole derivatives .
  • Docking software : AutoDock Vina with Lamarckian GA parameters, validated by MD simulations (100 ns) to assess binding stability .
  • Key interactions : Sulfanyl group forms hydrophobic contacts, while nitrobenzamide hydrogen-bonds with catalytic residues .

Basic: Which characterization techniques confirm its structural identity?

Answer:

  • NMR : ¹H/¹³C NMR identifies methylene protons (δ 3.8–4.2 ppm) and aromatic fluorophenyl signals .
  • X-ray crystallography : SHELXL refines crystal packing, revealing planar triazole geometry and dihedral angles (e.g., 85° between triazole and benzamide) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 525.98) .

Advanced: How to mitigate solubility challenges in pharmacological testing?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium citrate to improve crystallinity and dissolution rates .
  • Analytical validation : Monitor stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: Which functional groups drive its chemical reactivity?

Answer:

  • Sulfanyl group : Participates in thiol-disulfide exchange reactions (e.g., with dithiothreitol) .
  • Nitro group : Undergoes reduction (SnCl₂/HCl) to amine derivatives for SAR studies .
  • Carbamoyl moiety : Reacts with nucleophiles (e.g., amines) under Mitsunobu conditions .

Advanced: How to design structure-activity relationship (SAR) studies for triazole analogs?

Answer:

  • Scaffold variation : Replace 4-ethoxyphenyl with 3-trifluoromethylphenyl to assess steric effects .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., triazole-HDAC6 Zn²⁺ binding) .
  • Data analysis : Compare logP (2.8–4.1) and pIC₅₀ values across analogs to derive QSAR models .

Advanced: Why is exact-exchange inclusion vital in DFT for this compound?

Answer:
Exact-exchange terms (e.g., in B3LYP) correct self-interaction errors, improving:

  • Thermochemical accuracy : Atomization energy predictions within 2.4 kcal/mol error .
  • Charge transfer : Critical for modeling electron-withdrawing effects of the nitro group .
    Validation: Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~320 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.